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1.0 Introduction and Principle

Following phenol-chloroform extraction, the aqueous phase contains the desired DNA, along
with salts and residual solvents. Ethanol precipitation is a cornerstone technique used to
concentrate and purify this DNA. The fundamental principle relies on altering the solubility of
DNA.[1][2] DNA is hydrophilic and soluble in agueous solutions due to the negatively charged
phosphate groups on its sugar-phosphate backbone.[1][2] The process involves two key
additions: salt and ethanol.

e Role of Salt: Positively charged ions (monovalent cations) from a salt solution, such as
sodium acetate, neutralize the negative charges on the DNA's phosphate backbone.[1][2][3]
[4] This reduces the affinity of DNA for water molecules, making it less hydrophilic.[3][4]

» Role of Ethanol: Ethanol is significantly less polar than water.[5] Its addition to the solution
reduces the dielectric constant, effectively disrupting the hydration shell around the DNA.[4]
[5][6] This allows the now-neutralized DNA molecules to aggregate and precipitate out of the
solution.[4][5]

The subsequent washing steps, typically with 70% ethanol, are crucial for removing co-
precipitated salts and other impurities, yielding a purified DNA sample ready for downstream
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applications.[5][6][7]

2.0 Data Presentation: Key Reagents and Parameters

The efficiency of DNA precipitation and purification is dependent on several factors, including

the choice of salt, alcohol concentration, incubation time, and centrifugation speed.

Table 1: Commonly Used Salts for DNA Precipitation

Salt

Stock
Concentration

Final
Concentration

Key Applications &
Notes

Sodium Acetate

3.0M, pH 5.2

0.3 M

The most common
choice for routine
DNA precipitation.[1]
[8]

Sodium Chloride

5.0M

0.2M

Recommended for
samples containing
SDS, as NaCl keeps
SDS soluble in
ethanol, preventing its

co-precipitation.[1]

Ammonium Acetate

10.0 M

20-25M

Can help minimize co-
precipitation of
dNTPs.

Lithium Chloride

8.0M

0.8 M

Primarily used for the

precipitation of RNA.
[1]

Table 2: Comparison of Alcohols for DNA Precipitation
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Parameter

Ethanol

Isopropanol

Volume Required

2 to 2.5 volumes of the
sample.[3][4][9][10][11]

0.7 to 1 volume of the sample.
[31[4]1[12]

DNA Solubility

DNA is more soluble; higher
concentrations are needed to

precipitate.[3][4]

DNA is less soluble;
precipitates faster, even at low
concentrations.[3][4][13]

Salt Co-precipitation

Salts tend to remain soluble,
especially at colder

temperatures.[3][4]

Higher tendency for salts to co-
precipitate with the DNA,
especially at low temperatures.
[3][13][14]

Best Use Case

Preferred choice for most
applications, especially with

small volumes.[3][13]

Useful when working with large
sample volumes to minimize
the total volume.[13][14]

Pellet Appearance

Typically forms a white,

opaque pellet.

Can form a clear or glassy
pellet that is more difficult to
see.[13]

3.0 Experimental Workflow

The following diagram outlines the complete workflow from the aqueous phase post-phenol

extraction to the final purified DNA.
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(2-2.5 volumes)

Incubate
(e.g., -20°C for 230 min)
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(212,000 x g, 15-30 min, 4°C)
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\ 4
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Wash with 70% Ethanol
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(212,000 x g, 5-15 min, 4°C)
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Workflow for DNA Ethanol Precipitation and Washing
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Caption: Experimental workflow for DNA precipitation and washing.
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4.0 Detailed Experimental Protocols

This protocol is designed for purifying DNA from a standard aqueous phase solution (<0.4 ml)
following phenol-chloroform extraction.[9]

4.1 Materials and Reagents

e Aqueous DNA sample from phenol-chloroform extraction

o Salt Solution (see Table 1, e.g., 3 M Sodium Acetate, pH 5.2)

e 100% Ethanol (ice-cold, stored at -20°C)

e 70% (v/v) Ethanol in nuclease-free water (stored at room temperature or 4°C)
o Resuspension Buffer (e.g., TE Buffer, pH 8.0, or nuclease-free water)

e Microcentrifuge (capable of 212,000 x g and 4°C)

o Pipettes and nuclease-free tips

¢ Nuclease-free microcentrifuge tubes

o (Optional) Glycogen (20 mg/mL solution) as a carrier to improve recovery of low-
concentration DNA.[5][8][12]

4.2 Protocol for DNA Precipitation

» Start with Aqueous Phase: Transfer the upper aqueous phase from your phenol-chloroform
extraction to a new, sterile microcentrifuge tube.[9][12] Be careful to avoid transferring any of
the organic phase or the interface material.

e Add Salt: Add 1/10th volume of your chosen salt solution (e.g., for 200 uL of sample, add 20
pL of 3 M Sodium Acetate).[9][11][12][15] Mix thoroughly by vortexing briefly or flicking the
tube.[9][10]

e Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol.[3][9][11][12] (e.g., for a 220 pL
sample+salt volume, add 440-550 pL of ethanol). Mix well by inverting the tube several times
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until the solution is homogeneous. A stringy white precipitate of DNA may become visible.

 Incubate to Precipitate: Incubate the mixture to allow the DNA to fully precipitate. The time
and temperature depend on the DNA concentration and size:

o Standard Samples: -20°C for at least 30-60 minutes.[11][12][14]

o Low Concentration/Small Fragments: -20°C overnight or -80°C for at least 20-30 minutes
for enhanced recovery.[5][15][16]

o Pellet the DNA: Centrifuge the tube at high speed (e.g., 12,000 - 15,000 x g) for 15 to 30
minutes at 4°C.[10][16] This will form a pellet of DNA at the bottom of the tube. The pellet
may be visible as a small white dot. Note the location of the pellet before proceeding.

4.3 Protocol for Washing the DNA Pellet

The wash step is critical for removing residual salts that can inhibit downstream enzymatic
reactions.[5][7][17]

e Remove Supernatant: Carefully aspirate or pour off the ethanol supernatant without
disturbing the DNA pellet.[8][9][11] Use a smaller pipette to remove any remaining droplets.

e Add Wash Solution: Add 500 pL to 1 mL of room-temperature 70% ethanol to the tube.[9][14]
[15] The volume should be sufficient to cover the pellet and wash the sides of the tube.[17]

o Wash the Pellet: Gently invert the tube several times or vortex briefly to dislodge and wash
the pellet.[14][17] This ensures the salt is dissolved into the wash solution.[17]

» Re-pellet the DNA: Centrifuge the tube again at high speed (=12,000 x g) for 5 to 15 minutes
at 4°C.[9][10][16] The pellet should re-form at the bottom of the tube.

» Remove Final Wash: Carefully aspirate all of the 70% ethanol. This step is critical, as
residual ethanol can inhibit subsequent enzymatic reactions.[18][19] A brief pulse-spin in the
microfuge can collect remaining liquid at the bottom for easier removal with a fine pipette tip.
[18]

4.4 Drying and Resuspending the DNA
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e Dry the Pellet: Allow the pellet to air-dry at room temperature for 5-15 minutes.[9] The pellet
should become translucent or lose its milky-white appearance. Crucially, do not over-dry the
pellet (e.g., by using a SpeedVac for an extended time), as this can make the DNA difficult to

resuspend and may lead to denaturation.[5][16]

o Resuspend the DNA: Add an appropriate volume of a suitable buffer (e.g., 20-50 pL of TE
buffer or nuclease-free water).[9][11][15] Gently pipette the solution up and down over the
pellet to dissolve it. For high molecular weight DNA, incubation at 37-50°C for 10-60 minutes
or overnight at room temperature can aid in complete resuspension.[14][18]

5.0 Troubleshooting

Table 3: Common Issues and Solutions in DNA Precipitation

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://webhome.auburn.edu/~mossant/cipextraction.pdf
https://en.wikipedia.org/wiki/Ethanol_precipitation
https://support.mrcholland.com/kb/articles/ethanol-precipitation-protocol
https://webhome.auburn.edu/~mossant/cipextraction.pdf
https://www.qiagen.com/us/resources/faq/305
https://www.bio.davidson.edu/courses/molbio/protocols/clean_short.html
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/concentration-of-nucleic-acids.pdf
https://www.dnagenotek.com/us/pdf/PD-WP-00023.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14753824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Problem

Possible Cause

Recommended Solution

Low or No DNA Yield

Incomplete Precipitation:
Insufficient ethanol, salt, or

incubation time.

Ensure correct volumes and
concentrations are used. For
low DNA concentrations,
increase incubation time, use a
lower temperature (-80°C), and
add a carrier like glycogen.[1]
[51[16][20]

Pellet Loss: Pellet was
accidentally aspirated or

dislodged.

Be mindful of the pellet's
location after centrifugation.
Use a fine pipette tip for
aspiration. After the 70% wash,
the pellet may be less
adherent.[14]

Over-drying Pellet: DNA is

difficult to resuspend.

Avoid extended drying times. If
over-dried, add buffer and
allow to rehydrate for an
extended period (e.qg.,
overnight at 4°C) with periodic
gentle mixing.[21]

Poor Performance in

Downstream Applications

Salt Contamination:

Inadequate washing.

Ensure the pellet is fully
dislodged and vortexed during
the 70% ethanol wash step to
effectively remove salts.[17]
Perform a second wash if high
salt concentration is

suspected.

Ethanol Carryover: Residual

ethanol inhibiting enzymes.

After the final wash, briefly spin
the tube and carefully remove
all remaining ethanol droplets
with a pipette before air-drying.
[18][19]

DNA Fails to Resuspend

Over-dried Pellet: DNA has

become denatured or tightly

Add buffer and incubate at
50°C for 1 hour with periodic
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compacted.

vortexing or at room
temperature overnight.[18]
Ensure the entire surface of
the tube where the pellet was
is washed with the
resuspension buffer.[16]

Allow for longer rehydration
High Molecular Weight DNA: times. Gentle heating (50-
Large DNA molecules dissolve  65°C) can assist, but avoid
slowly. excessive heat which can

damage DNA.[14][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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